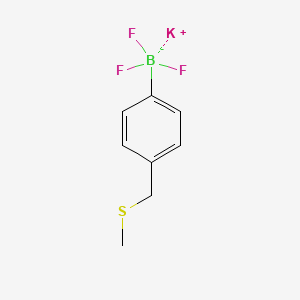
(2E)-5-aminopent-2-enenitrile, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid is a compound that combines two distinct chemical entities: (2E)-5-aminopent-2-enenitrile and trifluoroacetic acid (2E)-5-aminopent-2-enenitrile is an organic compound with a nitrile group and an amino group, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-aminopent-2-enenitrile typically involves the reaction of a suitable precursor with an amine under specific conditions. One common method is the reaction of 5-bromopent-2-enenitrile with ammonia or an amine in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient and widely used in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-5-aminopent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in substitution reactions with nucleophiles.
Trifluoroacetic acid is known for its strong acidity and can participate in several reactions:
Deprotection: It is commonly used to remove protecting groups in peptide synthesis.
Condensation: It can facilitate condensation reactions in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group.
Aplicaciones Científicas De Investigación
(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-5-aminopent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Trifluoroacetic acid, due to its strong acidity, can protonate various functional groups, facilitating chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simpler carboxylic acid with similar acidic properties but without the fluorine atoms.
Trichloroacetic acid: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in trifluoroacetic acid imparts unique properties, such as increased acidity and the ability to participate in specific chemical reactions that other acids cannot . This makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C7H9F3N2O2 |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
(E)-5-aminopent-2-enenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-2H,3,5,7H2;(H,6,7)/b2-1+; |
Clave InChI |
OYIOZRPNKBDXKW-TYYBGVCCSA-N |
SMILES isomérico |
C(CN)/C=C/C#N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C(CN)C=CC#N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)


![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
